molecular formula C8H8ClNO3 B2661058 5-Acetylpyridine-2-carboxylic acid;hydrochloride CAS No. 2416235-64-6

5-Acetylpyridine-2-carboxylic acid;hydrochloride

Cat. No. B2661058
CAS RN: 2416235-64-6
M. Wt: 201.61
InChI Key: FENIZGCXHPVGFG-UHFFFAOYSA-N
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Description

5-Acetylpyridine-2-carboxylic acid;hydrochloride, commonly known as APCH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APCH is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the chemical industry. APCH is a white crystalline powder that is soluble in water and has a molecular weight of 211.67 g/mol.

Mechanism of Action

The exact mechanism of action of APCH is not yet fully understood. However, it has been suggested that APCH may act by inhibiting the activity of certain enzymes or by scavenging free radicals. APCH has also been found to modulate the expression of various genes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
APCH has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may have potential therapeutic applications in various diseases such as cancer and cardiovascular diseases. APCH has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

APCH has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a relatively low cost. However, APCH has some limitations, including its low solubility in some solvents and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on APCH. One potential area of research is the development of new synthetic methods for APCH and its derivatives. Another area of research is the investigation of the potential therapeutic applications of APCH in various diseases. Further studies are also needed to elucidate the exact mechanism of action of APCH and its biochemical and physiological effects.

Synthesis Methods

APCH can be synthesized through various methods, including the reaction of pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain APCH. Another method involves the reaction of pyridine-2-carboxaldehyde with acetic anhydride, followed by treatment with hydrochloric acid.

Scientific Research Applications

APCH has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. APCH has also been studied for its potential use as a building block in the synthesis of other compounds.

properties

IUPAC Name

5-acetylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.ClH/c1-5(10)6-2-3-7(8(11)12)9-4-6;/h2-4H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQAJGWZHSMWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2416235-64-6
Record name 5-acetylpyridine-2-carboxylic acid hydrochloride
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